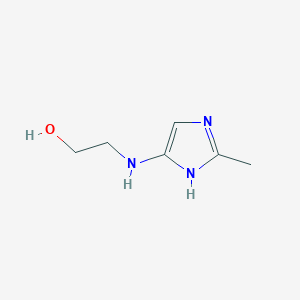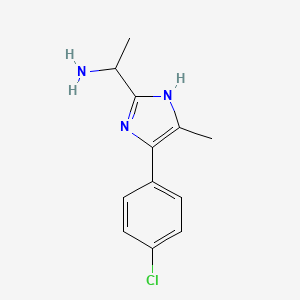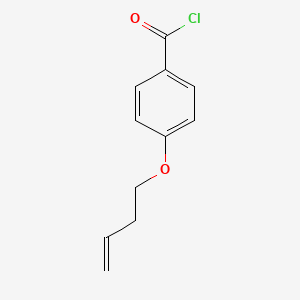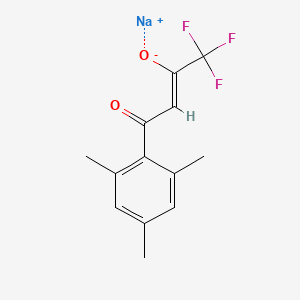
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) typically involves a multi-step process. One common method includes the reaction of chlorophosphoryl chloride with bis(oxy)methylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(oxy)methylene bis(2,2-dimethylpropanoate): A related compound with similar structural features but lacking the chlorophosphoryl group.
Chlorophosphoryl chloride: A simpler compound that serves as a precursor in the synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate).
Uniqueness
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is unique due to the presence of both chlorophosphoryl and bis(oxy)methylene bis(2,2-dimethylpropanoate) groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to its similar counterparts.
Propriétés
Formule moléculaire |
C12H22ClO7P |
|---|---|
Poids moléculaire |
344.72 g/mol |
Nom IUPAC |
[chloro(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22ClO7P/c1-11(2,3)9(14)17-7-19-21(13,16)20-8-18-10(15)12(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
MRXWWKVTUSFHQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)



![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)






